2-(Piperidin-2-yl)pyridine
Overview
Description
2-(Piperidin-2-yl)pyridine is a compound that features in various research studies due to its relevance in synthetic organic chemistry and its potential applications in medicinal chemistry. The compound is characterized by the presence of a piperidine ring attached to the pyridine moiety, which is a common structural motif in many biologically active molecules.
Synthesis Analysis
Several methods have been developed for the synthesis of piperidine derivatives. One approach involves the reaction of phenyl-stabilized chiral sulfur ylides with five-membered-ring hemiaminals, which can yield functionalized piperidines with high enantioselectivity . Another method includes the reaction of oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, leading to optically pure 2-(1-hydroxybenzyl)piperidine . Additionally, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, has been reported, demonstrating the importance of piperidine derivatives in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and diverse. For instance, the piperidine ring in 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile adopts a chair conformation, and the pyridine ring is essentially planar . In another study, a macrocycle containing pyridine and piperazine subunits was analyzed, showing that the piperazine subunits have the chair conformation .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. Piperidine-mediated [3 + 3] cyclization has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives, providing a route to functionalized 5H-chromeno[2,3-b]pyridines . Furthermore, a one-pot oxidative decarboxylation-beta-iodination of amino acids has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure of a new bidentate chelating pyrazolylpyrimidine ligand bearing a piperidine moiety was studied, revealing non-covalent interactions such as C-H···π and π-π stacking . In the crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, molecules are linked by aromatic π-π stacking interactions .
Scientific Research Applications
Medicinal and Pharmacological Properties of Piper Species
Piper Longum (Pippali)
- Traditional Uses : Used in various South Asian countries for a wide range of ailments including asthma, insomnia, dementia, diabetes, and more (Yadav, Krishnan & Vohora, 2020).
- Phytochemical Profile : Contains alkaloids (piperine and piperlongumine), essential oil, flavonoids, and steroids.
- Pharmacological Activities : Exhibits anti-inflammatory, analgesic, anti-oxidant, anti-microbial, anti-cancer, anti-parkinsonian, and other activities.
Piper Chaba (Chui Jhal)
- Traditional Uses : Commonly used as a culinary herb in India and Bangladesh with numerous medicinal applications (Islam et al., 2020).
- Pharmacological Activities : Demonstrates anti-microbial, anti-leishmanial, anti-malarial, anti-diabetic, analgesic, anti-inflammatory, and other effects.
Piper Sarmentosum
- Traditional Uses : Used in Southeast Asian countries for treating various ailments such as wind-cold cough, fever, rheumatism, diabetes, and more (Hussain et al., 2012).
- Pharmacological Activities : Antiangiogenic activity and toxicity studies suggest its use in treating diseases involving neo-vascularization. Shows promise in anti-inflammatory, antineoplastic, and antipyretic activities.
Piperine (a bioactive compound from Piper nigrum and Piper longum)
- Application : Piperine has shown activity as an efflux pump inhibitor and as adjunct in the treatment of tuberculosis. It has promising anti-TB activity, mainly when combined with antimicrobials, and plays an important role as an efflux pump inhibitor (Hegeto et al., 2019).
Safety And Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The discovery of anti-fibrotic drugs has attracted great attention from organic and medicinal chemists . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRQQPIHUMSJSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)pyridine | |
CAS RN |
15578-73-1 | |
Record name | 2-(piperidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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